molecular formula C13H13NO B15181048 N-(2-furanylmethylene)-2,6-dimethylbenzenamine CAS No. 53656-09-0

N-(2-furanylmethylene)-2,6-dimethylbenzenamine

Cat. No.: B15181048
CAS No.: 53656-09-0
M. Wt: 199.25 g/mol
InChI Key: BBTZBLUAUOIJAB-UHFFFAOYSA-N
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Description

N-(2-Furanylmethylene)-2,6-dimethylbenzenamine is a Schiff base derived from the condensation of 2,6-dimethylbenzenamine (2,6-xylidine) and 2-furaldehyde. Structurally, it features a 2,6-dimethyl-substituted benzene ring linked via an imine (-CH=N-) group to a furan ring (Figure 1). The compound’s reactivity and stability are influenced by the electron-donating methyl groups on the benzene ring and the conjugated furan-imine system, which may enhance its suitability as a ligand for transition-metal complexes or as an intermediate in organic synthesis.

Properties

CAS No.

53656-09-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(furan-2-yl)methanimine

InChI

InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-9-12-7-4-8-15-12/h3-9H,1-2H3

InChI Key

BBTZBLUAUOIJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furanylmethylene)-2,6-dimethylbenzenamine typically involves the condensation reaction between 2-furanylmethylene and 2,6-dimethylbenzenamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-furanylmethylene)-2,6-dimethylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can regenerate the original amine and aldehyde .

Scientific Research Applications

N-(2-furanylmethylene)-2,6-dimethylbenzenamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(2-furanylmethylene)-2,6-dimethylbenzenamine involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. This interaction can influence the biological activity of the compound, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dimethylbenzenamine (2,6-Xylidine)

  • CAS : 87-62-7
  • Molecular Formula : C₈H₁₁N
  • Molecular Weight : 121.18 g/mol
  • Applications : A primary aromatic amine used extensively as an intermediate in dye synthesis, pharmaceutical manufacturing (e.g., lidocaine), and agrochemicals .
  • Detected as an impurity in lidocaine hydrochloride injections, necessitating strict control during drug formulation .
  • Key Differences : Unlike the Schiff base, 2,6-dimethylbenzenamine lacks the furan-imine conjugation, making it more reactive as a nucleophile but less stable under oxidative or alkaline conditions .

N-{3-[(2,6-Dimethylphenyl)amino]-1-Methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine

  • CAS : 267431-79-8
  • Molecular Formula : C₂₁H₂₆N₂
  • Molecular Weight : 306.45 g/mol
  • Structure : Contains a conjugated imine system with two 2,6-dimethylbenzene groups and a butenylidene bridge.
  • Applications : Likely serves as a ligand for metal complexes, similar to nickel-based ethylene polymerization catalysts .

4,4'-Methylenebis[2,6-dimethylbenzenamine]

  • CAS: Not explicitly listed (referenced in hydrolysis products) .
  • Structure : A dimeric derivative with two 2,6-dimethylbenzene rings connected by a methylene (-CH₂-) bridge.
  • Applications : Used in synthesizing reactive dyes and polymers. Hydrolysis products are relevant in environmental and toxicological assessments .
  • Key Differences : The methylene bridge introduces rigidity, contrasting with the planar furan-imine system in the target compound.

Nickel(II) Complexes of Schiff Base Ligands

  • Example: 2,6-Dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine nickel dibromides .
  • Activity : Achieve ethylene polymerization activities up to 10⁷ g PE (mol Ni)⁻¹ h⁻¹ due to distorted-pyramidal geometry and electron-deficient metal centers .
  • Key Insight : Schiff bases with bulky substituents (e.g., dibenzhydryl groups) enhance catalytic performance, suggesting that N-(2-furanylmethylene)-2,6-dimethylbenzenamine could be optimized for similar applications by modifying substituents.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications Toxicity Concerns
This compound Not available C₁₃H₁₄N₂O 214.27 (calculated) Furan-imine conjugation Coordination chemistry, intermediates Likely lower genotoxicity
2,6-Dimethylbenzenamine 87-62-7 C₈H₁₁N 121.18 Primary amine, methyl substituents Dyes, pharmaceuticals Genotoxic
N-{3-[(2,6-Dimethylphenyl)amino]-...} 267431-79-8 C₂₁H₂₆N₂ 306.45 Conjugated imine, bulky substituents Ligand for metal complexes Not reported
4,4'-Methylenebis[2,6-dimethylbenzenamine] N/A C₁₇H₂₂N₂ 254.38 (calculated) Methylene-bridged dimer Polymer/dye synthesis Hydrolysis products studied

Research Findings and Implications

Genotoxicity: 2,6-Dimethylbenzenamine’s genotoxicity underscores the need for rigorous impurity control in pharmaceuticals, while Schiff base derivatives like this compound may offer safer alternatives due to reduced reactivity .

Catalytic Potential: Nickel-Schiff base complexes demonstrate that structural modifications (e.g., electron-withdrawing groups) can enhance catalytic activity, a strategy applicable to the target compound .

Stability : Schiff bases are prone to hydrolysis under acidic/alkaline conditions, necessitating stability studies for pharmaceutical or industrial use .

Biological Activity

N-(2-furanylmethylene)-2,6-dimethylbenzenamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a Schiff base derived from 2,6-dimethylaniline and furfural. Its molecular formula is C12H13N O, with a molar mass of approximately 189.24 g/mol. The compound's structure allows it to form stable complexes with metal ions, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Metal Ion Complexation : The compound forms stable complexes with metal ions, which can enhance its reactivity and biological effects.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through apoptosis induction in cancer cells.

Antitumor Activity

Recent research has indicated that this compound possesses significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HepG28.0Apoptosis induction
MCF-77.5Growth inhibition
ZR-75-16.0Cytotoxicity

The mechanism underlying this activity involves cell cycle arrest and the activation of apoptotic pathways, potentially mediated by mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Antitumor Mechanism Study : A study conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in significant apoptosis characterized by increased levels of Bax and decreased levels of Bcl-2 proteins. Flow cytometry analysis indicated an increase in cells arrested at the S phase of the cell cycle .
  • Antimicrobial Efficacy : Another study assessed the compound's efficacy against multi-drug resistant bacterial strains, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance .
  • Metal Ion Interaction : Research has demonstrated that this compound effectively binds to transition metal ions such as Cu(II) and Zn(II), which may enhance its biological activity by facilitating electron transfer processes.

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